1-(5-Chloro-2-nitrophenyl)pyrrolidine CAS number 133387-30-1
1-(5-Chloro-2-nitrophenyl)pyrrolidine CAS number 133387-30-1
An In-Depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)pyrrolidine (CAS: 133387-30-1): Synthesis, Properties, and Applications in Drug Discovery
Introduction
1-(5-Chloro-2-nitrophenyl)pyrrolidine is a substituted aromatic heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a pyrrolidine ring, a nitro group, and a chloro substituent. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity into molecular designs.[1][2][3] The electronically-defined substitution pattern on the phenyl ring—a potent electron-withdrawing nitro group ortho to the point of attachment and a chloro group para to it—creates a chemically versatile intermediate primed for further elaboration into more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and handling for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-(5-Chloro-2-nitrophenyl)pyrrolidine are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 133387-30-1 | [4][5][6] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4][5] |
| Molecular Weight | 226.66 g/mol | [4][5] |
| Melting Point | 83-84 °C | [4] |
| Appearance | (Expected) Yellowish crystalline solid | Inferred from related nitroaromatic compounds |
Synthesis and Reaction Mechanism
The synthesis of 1-(5-Chloro-2-nitrophenyl)pyrrolidine is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly favored due to the electronic properties of the starting materials.
Causality and Experimental Rationale
The core of this synthesis is the reaction between a suitable dichloronitrobenzene and pyrrolidine. The choice of 1,4-dichloro-2-nitrobenzene as the starting material is strategic. The nitro group (NO₂) is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. It particularly activates the positions ortho and para to it by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. Consequently, the chlorine atom at the C4 position (para to the nitro group) is significantly more labile and susceptible to substitution than the chlorine at the C1 position. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[7] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: Proposed SₙAr mechanism for the synthesis of the title compound.
Detailed Experimental Protocol
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Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dichloro-2-nitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
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Nucleophile Addition: While stirring the mixture, add pyrrolidine (1.1 eq) dropwise at room temperature.
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Insight: A slight excess of the amine ensures the complete consumption of the electrophile.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(5-Chloro-2-nitrophenyl)pyrrolidine as a pure solid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 3 signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. Pyrrolidine Protons: 2 multiplets in the aliphatic region, one corresponding to the α-protons (~3.4-3.6 ppm) and one to the β-protons (~1.9-2.1 ppm). |
| ¹³C NMR | Approximately 10 distinct signals. 6 signals in the aromatic region (~120-150 ppm) and 2 signals for the inequivalent pyrrolidine carbons (~25 ppm and ~50 ppm). |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z 226. Isotopic Pattern: A characteristic M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
| Infrared (IR) | N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-Cl Stretch: A band in the fingerprint region around 700-800 cm⁻¹. |
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Caption: Standard workflow for the characterization of the title compound.
Applications in Drug Development & Medicinal Chemistry
1-(5-Chloro-2-nitrophenyl)pyrrolidine is not typically an end-product but rather a strategic intermediate. Its true value lies in the chemical handles it provides for constructing more elaborate molecules of therapeutic interest.
Key Synthetic Transformation: Nitro Group Reduction
The most critical subsequent reaction is the reduction of the nitro group to a primary amine. This transformation unlocks a wealth of synthetic possibilities and is a cornerstone of many drug synthesis campaigns.[8][9]
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Rationale: The conversion of the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group fundamentally alters the molecule's reactivity. This new amine can participate in amide bond formations, reductive aminations, diazotizations, and serve as a nucleophile for building new heterocyclic rings.
-
Common Protocols:
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Metal-Acid Reduction: Using iron powder (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like HCl is a classic, robust, and cost-effective method.[8]
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst offers a cleaner, high-yield alternative that often requires milder conditions.
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The resulting compound, 4-chloro-2-(pyrrolidin-1-yl)aniline , is a highly valuable intermediate for building libraries of compounds for screening against various biological targets. The pyrrolidine moiety is a known feature in compounds targeting central nervous system disorders, and the substituted aniline can be a precursor to kinase inhibitors, antimicrobials, and other therapeutic agents.[1][10][11]
Caption: Key synthetic pathways leveraging the title compound as an intermediate.
Safety, Handling, and Storage
As a nitroaromatic and chlorinated compound, 1-(5-Chloro-2-nitrophenyl)pyrrolidine requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, precautions can be inferred from structurally related chemicals.[12][13]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Minimize dust generation and accumulation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
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Stability: The compound is expected to be stable under normal storage conditions. Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).
Conclusion
1-(5-Chloro-2-nitrophenyl)pyrrolidine, CAS 133387-30-1, is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward via nucleophilic aromatic substitution, and its true utility is realized upon reduction of its nitro group. The resulting aniline derivative provides a versatile platform for the synthesis of diverse and complex molecular scaffolds. For researchers and medicinal chemists, this compound represents an accessible and valuable starting point for developing novel therapeutic agents.
References
- Synthesis of substituted N-(2'-nitrophenyl)
- 1-(5-Chloro-2-nitrophenyl)pyrrolidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com.
- Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed.
- 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE Chemical Properties - ChemicalBook.
- 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE | 133387-30-1 - ChemicalBook.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC - NIH.
- SAFETY D
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR.
- How the substrate affects amination reaction kinetics of nitrochlorobenzene - Reaction Chemistry & Engineering (RSC Publishing).
- SAFETY D
- (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine - Wikipedia.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
- Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google P
- Synthesis of unique pyrrolidines for drug discovery - Enamine.
- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. 1-(5-Chloro-2-nitrophenyl)pyrrolidine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE CAS#: 133387-30-1 [amp.chemicalbook.com]
- 6. 1-(5-CHLORO-2-NITRO-PHENYL)-PYRROLIDINE | 133387-30-1 [chemicalbook.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 13. fishersci.se [fishersci.se]
